molecular formula C12H12N2O2 B11549170 6-Methoxy-2-methylquinoline-3-carboxamide

6-Methoxy-2-methylquinoline-3-carboxamide

Cat. No.: B11549170
M. Wt: 216.24 g/mol
InChI Key: GKNDSJXHACKGDV-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C12H12N2O2 and is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a carboxamide group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylquinoline-3-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Conrad-Limpach synthesis are classical methods used for the construction of quinoline derivatives . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and functionalization steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols . These methods aim to optimize yield, reduce environmental impact, and ensure the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxy-2-methylquinoline-3-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of functional groups at the 6th, 2nd, and 3rd positions of the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6-methoxy-2-methylquinoline-3-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-7-10(12(13)15)6-8-5-9(16-2)3-4-11(8)14-7/h3-6H,1-2H3,(H2,13,15)

InChI Key

GKNDSJXHACKGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)N

solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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